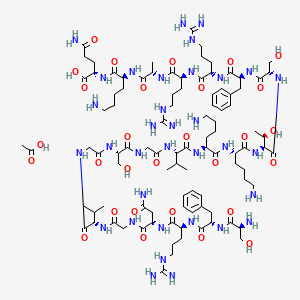

Neuropeptide S (Rat) acetate

Description

Historical Context of Neuropeptide S Discovery and Characterization as an Endogenous Ligand

The discovery of Neuropeptide S is a prime example of the "reverse pharmacology" or "orphan receptor strategy". mdpi.com This approach involves identifying a receptor with no known ligand (an orphan receptor) and then searching for its endogenous binding partner. In this case, the previously orphan G protein-coupled receptor, GPR154, was used as a "bait" to isolate its natural ligand from brain extracts. mdpi.com This led to the identification of a 20-amino acid peptide, which was named Neuropeptide S due to the highly conserved serine residue at its N-terminus across all species studied. mdpi.comnih.gov

The receptor, now designated as the Neuropeptide S receptor (NPSR), was found to be activated by NPS at low nanomolar concentrations. mdpi.comtandfonline.com This binding initiates a cascade of intracellular signaling events, primarily through the activation of Gαs and Gαq proteins, leading to an increase in intracellular calcium and cyclic adenosine (B11128) monophosphate (cAMP) levels. mdpi.compatsnap.com This excitatory action underlies the various physiological effects attributed to the NPS system. tandfonline.com

Overview of the Neuropeptide S System in Central Nervous System Functionality

While NPS-producing neurons are localized to a few specific areas in the brainstem, including a region between the locus coeruleus and Barrington's nucleus, as well as the principal sensory trigeminal nucleus, its receptor, NPSR, is widely distributed throughout the central nervous system. wikipedia.orgdntb.gov.uacaymanchem.com This widespread expression of the receptor suggests the involvement of the NPS system in a broad range of brain functions. dntb.gov.ua

Research has illuminated the multifaceted roles of the NPS system in regulating key central nervous system functions:

Arousal and Wakefulness: The NPS system is a potent promoter of arousal and wakefulness. tandfonline.comnih.govnih.gov Studies have shown that NPS can increase wakefulness and counteract the effects of sleep-inducing agents. patsnap.commdpi.com

Anxiety and Fear: A unique characteristic of the NPS system is its anxiolytic-like effects. tandfonline.comnih.gov It has been shown to reduce anxiety-like behaviors in animal models. caymanchem.com Furthermore, the NPS system plays a significant role in the extinction of conditioned fear, suggesting its involvement in emotional memory processing. wikipedia.orgnih.gov

Food Intake: The NPS system also influences feeding behavior, with studies indicating that it can inhibit food intake. caymanchem.commdpi.com

Interaction with other Neurotransmitter Systems: The effects of NPS are mediated through its interactions with other major neurotransmitter systems in the brain, including glutamate (B1630785), GABA, and dopamine (B1211576). wikipedia.orgnih.govnih.gov For instance, in the amygdala, a brain region critical for processing fear, NPS has been shown to increase the release of the excitatory neurotransmitter glutamate. nih.gov

The following table summarizes the key functions of the Neuropeptide S system in the central nervous system:

| Function | Description | Key Brain Regions Involved |

| Arousal & Wakefulness | Promotes a state of alertness and reduces sleep. | Hypothalamus, Locus Coeruleus tandfonline.commdpi.com |

| Anxiety & Fear Regulation | Exhibits anxiolytic-like properties and facilitates the extinction of fear memories. | Amygdala, Hypothalamus caymanchem.comnih.gov |

| Food Intake Regulation | Can suppress appetite and reduce food consumption. | Hypothalamus caymanchem.commdpi.com |

Significance of Neuropeptide S (Rat) Acetate (B1210297) as a Research Probe

Neuropeptide S (Rat) acetate is a synthetic form of the endogenous rat Neuropeptide S. This chemically synthesized and purified peptide is instrumental for in vivo and in vitro research studies aimed at elucidating the physiological roles of the NPS system. Its acetate salt form ensures stability and solubility for experimental use.

The use of this compound allows researchers to:

Investigate Physiological Functions: By administering this compound, scientists can systematically study the effects of NPS receptor activation on a wide range of physiological processes, including arousal, anxiety, and food intake in rat models. mdpi.comnih.gov

Explore Neural Circuits: It serves as a tool to map the neural pathways and identify the specific neuronal populations that are modulated by Neuropeptide S.

Characterize Receptor Pharmacology: Researchers use synthetic NPS to study the binding properties and signaling pathways of the NPSR, which is crucial for understanding its mechanism of action. mdpi.com

Develop Novel Therapeutic Strategies: By understanding the functions of the NPS system through research using tools like this compound, scientists can explore its potential as a target for the development of new treatments for conditions such as anxiety disorders, sleep disorders, and stress-related illnesses. tandfonline.compatsnap.com

Recent research has utilized this compound to explore its effects on ultrasonic vocalizations in rats as an index of their affective state and to investigate its impact on behavior in novel environments. mdpi.com Such studies provide valuable insights into the complex role of this neuropeptide in modulating emotional and behavioral responses.

Properties

Molecular Formula |

C97H164N34O29 |

|---|---|

Molecular Weight |

2270.6 g/mol |

IUPAC Name |

acetic acid;(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C95H160N34O27.C2H4O2/c1-49(2)73(127-71(137)44-111-78(141)65(42-69(101)135)125-84(147)61(31-21-39-110-95(106)107)120-86(149)63(123-77(140)55(99)46-130)40-53-22-9-7-10-23-53)89(152)113-43-70(136)115-66(47-131)79(142)112-45-72(138)128-74(50(3)4)90(153)121-57(27-14-17-35-97)81(144)117-58(28-15-18-36-98)85(148)129-75(52(6)133)91(154)126-67(48-132)88(151)124-64(41-54-24-11-8-12-25-54)87(150)119-60(30-20-38-109-94(104)105)82(145)118-59(29-19-37-108-93(102)103)80(143)114-51(5)76(139)116-56(26-13-16-34-96)83(146)122-62(92(155)156)32-33-68(100)134;1-2(3)4/h7-12,22-25,49-52,55-67,73-75,130-133H,13-21,26-48,96-99H2,1-6H3,(H2,100,134)(H2,101,135)(H,111,141)(H,112,142)(H,113,152)(H,114,143)(H,115,136)(H,116,139)(H,117,144)(H,118,145)(H,119,150)(H,120,149)(H,121,153)(H,122,146)(H,123,140)(H,124,151)(H,125,147)(H,126,154)(H,127,137)(H,128,138)(H,129,148)(H,155,156)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110);1H3,(H,3,4)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-;/m0./s1 |

InChI Key |

OVWCZWKHAAEGAK-LNQGKZRYSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O.CC(=O)O |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N.CC(=O)O |

Origin of Product |

United States |

Molecular and Cellular Neurobiology of the Neuropeptide S Receptor Npsr

Neuropeptide S Receptor (NPSR1) Classification and Structural Features

The Neuropeptide S Receptor 1 (NPSR1), previously known as GPR154, is a member of the G-protein coupled receptor (GPCR) superfamily. wikipedia.org GPCRs are integral membrane proteins characterized by a structure of seven transmembrane helices. uniprot.org NPSR1 belongs to the Class A/1 (Rhodopsin-like receptors) family and is specifically classified within the vasopressin/oxytocin (B344502) subfamily of GPCRs. genecards.orgnih.gov

Structurally, NPSR1 possesses features that are conserved among mammalian variants, including two crucial cysteine residues that form a disulfide bond, contributing to the protein's stability. A highly conserved "DRY" motif is located in the second intracellular domain, which is essential for the receptor's function. nih.gov While there is high conservation in the amino acid residues within the seven transmembrane helices across species, the N- and C-termini exhibit greater variability. nih.gov

G Protein-Coupled Receptor (GPCR) Signaling Mechanisms

Upon activation by its endogenous ligand, neuropeptide S, NPSR1 initiates a cascade of intracellular signaling events. patsnap.com This signaling is primarily mediated through its coupling with heterotrimeric G proteins, leading to the modulation of various downstream effectors and influencing neuronal function. nih.govnih.gov

Gαs and Gαq Coupling Pathways

Research has consistently demonstrated that NPSR1 is an excitatory GPCR that couples to both Gαs and Gαq G-proteins. nih.govnih.gov The activation of these distinct Gα subunits triggers parallel signaling pathways within the cell. The coupling to Gαs initiates the adenylyl cyclase pathway, while the linkage to Gαq activates the phospholipase C pathway. nih.govnih.gov This dual coupling allows NPSR1 to exert a broad range of effects on cellular activity.

Intracellular Calcium Mobilization Dynamics

A primary consequence of NPSR1 activation via the Gαq pathway is the mobilization of intracellular calcium (Ca2+). nih.govuniprot.org This process is initiated by the activation of phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors (IP3Rs) on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. nih.govnih.gov Studies in primary hippocampal cultures have shown that NPSR1 stimulation leads to calcium mobilization from the endoplasmic reticulum through the activation of both IP3 and ryanodine (B192298) receptors. nih.gov This initial release is often followed by store-operated calcium entry (SOCE), a process that allows for the influx of extracellular calcium. nih.govnih.gov

Cyclic Adenosine (B11128) Monophosphate (cAMP) Formation

The coupling of NPSR1 to the Gαs subunit stimulates the activity of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.govwikipedia.org This leads to an increase in intracellular cAMP levels, a key second messenger that mediates a wide array of cellular functions. nih.govpatsnap.com The elevation of cAMP can, in turn, activate downstream effectors such as Protein Kinase A (PKA). nih.gov The ability of NPSR1 to stimulate cAMP formation has been demonstrated in various cell-based assays, including those using a CRE-luciferase reporter system. nih.gov

Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

Activation of NPSR1 has been shown to induce the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govnih.gov The MAPK/ERK pathway is a crucial signaling cascade involved in regulating a variety of cellular processes, including gene expression and cell growth. The phosphorylation and subsequent activation of ERK can be triggered by both Gαs and Gαq pathways, highlighting the integrated nature of NPSR1 signaling. nih.gov

NPSR1 Functional Expression in Neuronal Cell Lines and Primary Cultures

The functional expression of the Neuropeptide S Receptor 1 (NPSR1) has been characterized in various cellular systems, moving from recombinant cell lines to more physiologically relevant primary neuronal cultures. While non-neuronal cell lines such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells have been instrumental in the initial characterization of NPSR1 signaling, demonstrating its coupling to Gαs and Gαq pathways leading to cyclic AMP (cAMP) accumulation and calcium mobilization respectively, studies in neuronal cells provide a more precise understanding of its role in the central nervous system. semanticscholar.orgnih.gov

Research utilizing heterologous expression of human NPSR1 in primary cultures of mouse hippocampal neurons has provided detailed insights into its functional properties in a neuronal context. semanticscholar.orgplos.orgnih.govnih.gov In these neurons, the application of Neuropeptide S (NPS) elicits a robust increase in intracellular calcium ([Ca²⁺]i). plos.orgnih.gov This calcium signal is not monolithic; rather, it originates from a two-step process. Initially, NPSR1 activation triggers the release of calcium from intracellular stores within the endoplasmic reticulum. semanticscholar.orgnih.govnih.gov This release is mediated by the activation of both inositol 1,4,5-trisphosphate (IP3) receptors and ryanodine receptors (RyR). semanticscholar.orgnih.govresearchgate.net Following the depletion of these internal stores, a secondary influx of extracellular calcium occurs through store-operated calcium entry (SOCE), a mechanism activated by the reduction of calcium levels in the endoplasmic reticulum. semanticscholar.org This demonstrates a sophisticated control of neuronal calcium homeostasis orchestrated by NPSR1.

Further studies in principal neurons of the murine basolateral amygdala (BLA), a brain region with high endogenous NPSR1 mRNA expression, have corroborated and extended these findings. nih.gov In whole-cell patch-clamp recordings from BLA principal neurons, NPS application induces a transient inward current, leading to neuronal excitation. nih.gov This excitatory effect is dependent on Gαq signaling and a subsequent rise in intracellular calcium, but interestingly, does not appear to involve cAMP-dependent pathways in these specific neurons. nih.govresearchgate.net The NPS-evoked current was found to be due to the inhibition of voltage-gated potassium (K⁺) channels, which increases membrane input resistance and neuronal excitability. nih.gov

These findings from primary neuronal cultures are critical, as they place the molecular signaling of NPSR1 within the framework of neuronal function, linking receptor activation directly to changes in intracellular ion concentrations and electrical activity.

Table 1: Functional Expression and Signaling of NPSR1 in Neuronal Preparations

| Preparation Type | Key Findings | Downstream Signaling Pathways | Reference(s) |

| Primary Mouse Hippocampal Neurons | Heterologous expression of NPSR1 leads to NPS-induced elevation of intracellular Ca²⁺. | Gαq → PLC → IP3 & RyR → Ca²⁺ release from ER → Store-Operated Calcium Entry (SOCE). | semanticscholar.orgplos.orgnih.govnih.govresearchgate.net |

| Primary Mouse Basolateral Amygdala Neurons | Endogenous NPSR1 activation by NPS evokes an inward current and increases neuronal excitability. | Gαq → Intracellular Ca²⁺ increase → Inhibition of voltage-gated K⁺ channels. | nih.gov |

| HEK293 & CHO Cell Lines | Recombinant NPSR1 activation leads to Ca²⁺ mobilization and cAMP accumulation. | Gαq and Gαs pathways. | semanticscholar.orgnih.gov |

Receptor Desensitization and Internalization Mechanisms

The signaling activity of G-protein coupled receptors (GPCRs), including NPSR1, is tightly regulated to prevent overstimulation and allow for cellular responsiveness to dynamic changes in ligand concentration. Two key processes in this regulation are desensitization, the rapid waning of response in the continued presence of an agonist, and internalization, the removal of receptors from the cell surface.

The canonical pathway for GPCR desensitization involves phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs). nih.govnih.gov Following agonist binding and receptor activation, GRKs are recruited to the intracellular domains of the GPCR, where they phosphorylate specific serine and threonine residues. nih.govyoutube.com This phosphorylation event increases the receptor's affinity for arrestin proteins. nih.govnih.gov The binding of an arrestin to the phosphorylated receptor sterically hinders the receptor's ability to couple to G-proteins, thereby uncoupling it from downstream signaling cascades and leading to desensitization. youtube.comyoutube.com

Following arrestin binding, the receptor-arrestin complex is often targeted for internalization. youtube.com Arrestins can act as adaptor proteins, linking the receptor to components of the endocytic machinery, such as clathrin and the adaptor protein complex 2 (AP2). youtube.com This leads to the sequestration of the receptor into clathrin-coated pits, which then bud off from the plasma membrane to form intracellular endosomes. wikipedia.org Once internalized, the receptor can have two main fates: it can be dephosphorylated and recycled back to the cell surface, leading to resensitization, or it can be targeted for degradation in lysosomes, resulting in receptor downregulation. youtube.comyoutube.com

While this GRK/arrestin-mediated mechanism is a well-established paradigm for many GPCRs, including other neuropeptide receptors like the neurokinin 1 (NK-1) receptor, specific detailed studies on the desensitization and internalization of NPSR1 are not extensively covered in the current scientific literature. nih.govwikipedia.org However, it is generally accepted that as a typical GPCR, NPSR1 likely undergoes a similar process of regulation involving these key molecular players to ensure precise control of its signaling output in neurons. nih.gov

Table 2: Key Proteins in Canonical GPCR Desensitization and Internalization

| Protein Family | Specific Protein Example(s) | Role in Receptor Regulation | Reference(s) |

| G-protein Coupled Receptor Kinases | GRK2 | Phosphorylates agonist-activated GPCRs, initiating desensitization. | nih.govnih.gov |

| Arrestins | Beta-arrestin | Binds to phosphorylated GPCRs, uncoupling them from G-proteins and mediating internalization. | nih.govyoutube.comnih.gov |

| Adaptor Proteins | AP2 | Links arrestin-bound receptors to the clathrin machinery for endocytosis. | youtube.com |

| Coat Proteins | Clathrin | Forms the structural scaffold of coated pits for receptor internalization. | wikipedia.org |

Neuroanatomical Distribution and Expression Patterns of the Neuropeptide S System

Distribution of Neuropeptide S (NPS) Precursor mRNA

The expression of NPS precursor mRNA in the rat brain is remarkably restricted, with high concentrations observed in a few discrete brainstem nuclei. nih.govnih.gov This localized expression suggests that NPS-producing neurons originate from specific hubs and project to various target regions.

Discrete Brainstem Nuclei

Research has consistently identified three primary nuclei in the brainstem as the major sites of NPS precursor mRNA synthesis in the rat. nih.govmdpi.com These include:

Pericoerulear Area: Located adjacent to the locus coeruleus, this area shows strong expression of NPS precursor mRNA. nih.govnih.gov

Locus Coeruleus: While some studies refer to the broader pericoerulear area, others specifically note the presence of NPS-expressing neurons in the vicinity of the locus coeruleus itself. nih.govresearchgate.net

Lateral Parabrachial Nucleus: This nucleus is another prominent site of NPS precursor mRNA expression. nih.govnih.gov Within this area, the Kölliker-Fuse nucleus is also a notable location for NPS synthesis. nih.gov

Principal Sensory Trigeminal Nucleus: Significant expression of NPS precursor mRNA is also found in this sensory nucleus of the trigeminal nerve. nih.govnih.gov

Kölliker-Fuse Nucleus: This nucleus, located within the lateral parabrachial area, is a key site of NPS precursor mRNA expression. nih.gov

Interestingly, many NPS-expressing neurons in the locus coeruleus area and the principal sensory trigeminal nucleus are identified as glutamatergic. In contrast, a significant portion of NPS-positive neurons in the lateral parabrachial nucleus co-express corticotropin-releasing factor (CRF). nih.gov

Regional Expression in Amygdala and Hypothalamus

Beyond the brainstem, sparse expression of NPS precursor mRNA has been detected in other brain regions, indicating a more nuanced distribution than initially perceived. A few scattered neurons expressing NPS precursor mRNA have been identified in the amygdala and the dorsomedial nucleus of the hypothalamus. nih.govsemanticscholar.org

Table 1: Distribution of Neuropeptide S (NPS) Precursor mRNA in the Rat Brain

| Brain Region | Nucleus/Area | Expression Level | References |

| Brainstem | Pericoerulear Area | High | nih.govnih.gov |

| Locus Coeruleus | High | nih.govresearchgate.net | |

| Lateral Parabrachial Nucleus | High | nih.govnih.gov | |

| Principal Sensory Trigeminal Nucleus | High | nih.govnih.gov | |

| Kölliker-Fuse Nucleus | High | nih.gov | |

| Amygdala | Sparse/Scattered | nih.govsemanticscholar.org | |

| Hypothalamus | Dorsomedial Nucleus | Sparse/Scattered | nih.govsemanticscholar.org |

Widespread Expression of Neuropeptide S Receptor (NPSR1) mRNA

In stark contrast to the localized expression of its ligand, the Neuropeptide S receptor (NPSR1) mRNA exhibits a widespread distribution throughout the rat brain. nih.govnih.gov This broad expression pattern suggests that NPS can exert its influence over a diverse array of neural circuits and functions.

Cortical Structures

High levels of NPSR1 mRNA are found in various cortical areas, particularly those involved in olfactory processing and limbic functions. nih.gov

Olfactory Cortex: Strong expression is noted in the anterior olfactory nucleus, the endopiriform nucleus, and the piriform cortex. nih.gov

Cerebral Cortex: Several regions of the cerebral cortex show significant NPSR1 mRNA expression. researchgate.net

Limbic Cortex: The limbic cortex, including the retrosplenial agranular cortex, demonstrates strong expression of NPSR1 mRNA. nih.gov

Thalamic Nuclei

The thalamus is another key area with prominent NPSR1 mRNA expression, particularly within the midline thalamic nuclei. researchgate.netnih.gov This localization points to a role for the NPS system in modulating arousal and sensory information processing.

Hypothalamic Regions

Multiple hypothalamic nuclei express high levels of NPSR1 mRNA, implicating the NPS system in the regulation of endocrine functions, energy balance, and stress responses. nih.govnih.gov

Paraventricular Nucleus: This nucleus, a critical hub for the stress response, shows notable NPSR1 mRNA expression. nih.gov

Dorsomedial Nucleus: High levels of NPSR1 mRNA are present in the dorsomedial hypothalamic nucleus. nih.gov

Arcuate Nucleus: The posterior arcuate nucleus is another site of strong NPSR1 mRNA expression. nih.gov

Lateral Hypothalamic Area: Significant expression is also observed in the lateral hypothalamic area.

Ventromedial Nucleus: The ventromedial hypothalamic nucleus contains a high density of NPSR1 mRNA. nih.gov

Table 2: Widespread Expression of Neuropeptide S Receptor (NPSR1) mRNA in the Rat Brain

| Brain Region | Nucleus/Area | Expression Level | References |

| Cortical Structures | Olfactory Cortex (Anterior Olfactory Nucleus, Endopiriform Nucleus, Piriform Cortex) | High | nih.gov |

| Cerebral Cortex | High | researchgate.net | |

| Limbic Cortex (Retrosplenial Agranular Cortex) | Strong | nih.gov | |

| Thalamus | Midline Thalamic Nuclei | High | researchgate.netnih.gov |

| Hypothalamus | Paraventricular Nucleus | High | nih.gov |

| Dorsomedial Nucleus | High | nih.gov | |

| Arcuate Nucleus (Posterior) | High | nih.gov | |

| Lateral Hypothalamic Area | High | ||

| Ventromedial Nucleus | High | nih.gov | |

| Other Regions | Amygdaloid Complex | High | nih.gov |

| Subiculum | High | nih.gov |

Co-localization Studies of NPS and NPSR1 with other Neurochemical Markers

Co-localization studies have revealed that NPS-producing neurons are part of an excitatory signaling system, often co-expressing other key neurotransmitters and neuromodulators. nih.gov In the rat brainstem, there is widespread co-localization of NPS with excitatory neurotransmitters. nih.govkhanacademy.org

Research indicates that the majority of NPS-expressing neurons located in the locus coeruleus area and the principal sensory trigeminal nucleus are glutamatergic, meaning they also produce glutamate (B1630785). nih.gov In the lateral parabrachial nucleus, many NPS-positive neurons co-express corticotropin-releasing factor (CRF). nih.govnih.gov Furthermore, studies have documented co-localization of NPS with acetylcholine (B1216132) and galanin in brainstem nuclei. nih.govkhanacademy.org There is also evidence for co-localization with glycine (B1666218) in the parabrachial nucleus. nih.gov Notably, NPS is not co-localized with noradrenaline in the neurons of the locus coeruleus proper, but is found in immediately adjacent cells. nih.govkhanacademy.org

Table 2: Co-localization of Neuropeptide S (NPS) with Other Neurochemical Markers in Rat Brainstem Nuclei

| Neurochemical Marker | Brainstem Region of Co-localization with NPS |

| Glutamate | Locus Coeruleus Area, Principal Sensory Trigeminal Nucleus nih.govnih.gov |

| Corticotropin-Releasing Factor (CRF) | Lateral Parabrachial Nucleus nih.govnih.gov |

| Acetylcholine | Brainstem Nuclei nih.govkhanacademy.org |

| Galanin | Brainstem Nuclei nih.govkhanacademy.org |

| Glycine | Parabrachial Nucleus nih.gov |

Developmental Expression Profiles of the Neuropeptide S System

Biosynthesis, Release, and Inactivation of Neuropeptide S

Neuropeptide S Precursor Processing and Maturation

The synthesis of mature, biologically active Neuropeptide S is a multi-step process that begins with the translation of its corresponding mRNA and proceeds through several post-translational modifications.

The initial protein synthesized from the NPS gene is a larger precursor molecule known as a prepro-neuropeptide. This precursor contains a signal peptide at its N-terminus, which is a short chain of amino acids that directs the nascent polypeptide into the endoplasmic reticulum (ER). Inside the ER, the signal peptide is cleaved off by an enzyme called signal peptidase. uniprot.org This cleavage event converts the prepro-NPS into pro-NPS, the direct precursor to the active neuropeptide. uniprot.org This initial processing step is a common feature in the biosynthesis of most secreted proteins, including neuropeptides.

Following its transit from the ER to the Golgi apparatus and subsequent packaging into vesicles, pro-NPS undergoes further proteolytic processing to yield the final, active NPS molecule. This processing involves the action of specific enzymes known as endopeptidases and exopeptidases.

Endopeptidases, such as prohormone convertases (PCs), cleave the pro-NPS at specific sites, which are typically marked by pairs of basic amino acids like lysine (B10760008) and arginine. uniprot.orgnih.gov This cleavage releases the immature NPS peptide from the larger pro-peptide. Following the action of endopeptidases, exopeptidases, such as carboxypeptidases, may be required to trim any remaining basic amino acid residues from the C-terminus of the peptide. nih.gov This sequential cleavage is a critical step in the maturation of many neuropeptides. While the general roles of these enzyme families are well-established, the specific endopeptidases and exopeptidases responsible for the precise cleavage of rat pro-NPS have not been definitively identified in the available scientific literature.

| Enzyme Class | General Function in Neuropeptide Processing | Typical Cleavage Site |

| Endopeptidases | Cleave within the peptide chain to release the neuropeptide sequence from the pro-peptide. | Pairs of basic amino acids (e.g., Lys-Arg, Arg-Arg). nih.gov |

| Exopeptidases | Remove amino acids from the ends of the peptide chain. | C-terminal basic amino acid residues remaining after endopeptidase cleavage. nih.gov |

A common and often critical post-translational modification for many neuropeptides is C-terminal amidation. mdpi.com This process involves the conversion of the C-terminal glycine (B1666218) residue of the peptide into an amide group (-NH2). This modification is catalyzed by the enzyme Peptidylglycine alpha-amidating monooxygenase (PAM). nih.govnih.govwikipedia.org The presence of PAM has been documented in the rat brain, with high levels of its mRNA found in various regions, including the hypothalamus and hippocampus. nih.govjneurosci.org C-terminal amidation can significantly impact the biological activity of a neuropeptide, often increasing its potency and stability. mdpi.comjneurosci.org While it is highly likely that rat NPS undergoes C-terminal amidation to become fully biologically active, direct experimental confirmation of this specific modification for rat NPS is not extensively detailed in the current body of scientific research. The general importance of this modification for neuropeptide function strongly suggests its occurrence. mdpi.com

Packaging into Dense Core Vesicles

Once synthesized and processed in the trans-Golgi network, Neuropeptide S is packaged into specialized secretory vesicles known as large dense-core vesicles (LDCVs). researchgate.netwikipedia.orgnih.gov These vesicles are distinct from the small synaptic vesicles that typically store classical neurotransmitters. LDCVs appear electron-dense in micrographs due to their proteinaceous cargo. wikipedia.org The packaging of neuropeptides into LDCVs is a crucial step that prepares them for regulated release from the neuron. These vesicles are then transported along microtubules to various sites within the neuron, including the axon terminals, dendrites, and soma, where they await a signal for release. researchgate.netnih.gov

| Vesicle Type | Typical Cargo | Site of Packaging |

| Large Dense-Core Vesicles (LDCVs) | Neuropeptides (e.g., Neuropeptide S) | Trans-Golgi Network |

| Small Synaptic Vesicles (SSVs) | Classical Neurotransmitters (e.g., acetylcholine (B1216132), glutamate) | Nerve Terminal |

Mechanisms of Calcium-Dependent Neuropeptide S Release

The release of Neuropeptide S from LDCVs is a tightly regulated process that is dependent on an increase in intracellular calcium concentration. jneurosci.orgnih.gov The arrival of an action potential at the nerve terminal leads to the opening of voltage-gated calcium channels, allowing an influx of calcium ions into the cell. elifesciences.org This rise in intracellular calcium is the primary trigger for the fusion of LDCVs with the plasma membrane, a process known as exocytosis. nih.govelifesciences.org

The activation of the Neuropeptide S receptor itself has been shown to mobilize intracellular calcium stores, suggesting a potential for feedback mechanisms. nih.gov The precise subtypes of calcium channels that are most critical for triggering NPS release in rat neurons have not been fully elucidated. However, studies on other neuropeptides suggest that different types of calcium channels can be involved, leading to distinct modes of release.

Neuropeptide S, like many other neuropeptides, can be released from various compartments of the neuron, not just the axon terminals. researchgate.net There is evidence for the exocytosis of neuropeptides from dendrites and the soma, in addition to the more classical synaptic release from nerve endings. researchgate.net This non-synaptic release allows neuropeptides to act on a wider range of targets in a more diffuse manner, a phenomenon often referred to as volume transmission.

Dendritic release of other neuropeptides, such as vasopressin, has been observed in rats, providing a model for how NPS might also be released from these structures. researchgate.net This somatodendritic release is also a calcium-dependent process. youtube.com While the localization of NPS-expressing neurons has been mapped in the rat brain, specific studies detailing the exocytosis of NPS from the dendrites and soma of these particular neurons are not yet prevalent in the scientific literature. nih.govresearchgate.net

| Release Site | Significance |

| Nerve Terminals | Classical synaptic transmission, targeting specific postsynaptic neurons. |

| Dendrites | Autocrine or paracrine signaling, modulating the activity of the neuron itself or nearby neurons. researchgate.net |

| Soma | Similar to dendritic release, contributing to local network modulation. researchgate.net |

Comparison with Classical Neurotransmitter Release Dynamics

The release of Neuropeptide S follows a distinct pattern that sets it apart from classical small-molecule amine transmitters (SMATs) like glutamate (B1630785) and acetylcholine. nih.gov These differences in synthesis, storage, release, and action underscore their complementary roles in neural signaling. While classical neurotransmitters are responsible for fast, direct synaptic transmission, neuropeptides like NPS engage in slower, more prolonged neuromodulation. youtube.com

Neuropeptides are synthesized as larger precursor proteins in the cell body and transported in large dense-core vesicles (LDCVs) to release sites, a process that can take hours. youtube.comnih.gov In contrast, classical neurotransmitters are synthesized and packaged into small synaptic vesicles (SSVs) locally at the axon terminal, allowing for rapid replenishment. youtube.com

A key distinction lies in the stimulus required for release. SSVs containing classical neurotransmitters are released in response to a wide range of stimulation frequencies. LDCVs, however, are preferentially released during periods of high-frequency neuronal firing. youtube.com This suggests that neuropeptides like NPS are released under conditions of urgency or heightened physiological states, acting as crucial modulators during stress or arousal. youtube.comnih.gov For instance, studies in freely moving rats have shown that emotional stress induces the release of NPS in the amygdala. nih.gov

Furthermore, the site of release differs. Classical neurotransmitters are typically released into a confined synaptic cleft to act on immediately adjacent receptors. researchgate.net Neuropeptides can be released from the cell body, dendrites, and axonal varicosities, not just at specialized presynaptic terminals. nih.gov This, combined with a lack of dedicated reuptake mechanisms, allows NPS to diffuse over longer distances—a process known as volume transmission—and influence a broader range of neurons that are not in direct synaptic contact. nih.gov The action of NPS is mediated by G-protein coupled receptors (GPCRs), leading to slower but more sustained modulatory effects on target cells, lasting from seconds to hours. youtube.comnih.gov

Table 1: Comparison of Release Dynamics

| Feature | Neuropeptide S (Rat) | Classical Neurotransmitters (e.g., Glutamate, Acetylcholine) |

|---|---|---|

| Synthesis Location | Cell body (soma) | Axon terminal |

| Vesicle Type | Large Dense-Core Vesicles (LDCVs) | Small Synaptic Vesicles (SSVs) |

| Vesicle Replenishment | Slow (transport from soma) youtube.com | Fast (local recycling and synthesis) youtube.com |

| Release Stimulus | Preferentially high-frequency stimulation youtube.com | Low to high-frequency stimulation youtube.com |

| Release Site | Axon terminals, varicosities, dendrites, soma nih.gov | Specialized presynaptic active zones researchgate.net |

| Speed of Action | Slow (seconds to minutes/hours) youtube.com | Fast (milliseconds) nih.gov |

| Receptor Type | G-protein Coupled Receptors (GPCRs) nih.govnih.gov | Primarily Ionotropic Receptors (and some metabotropic) nih.gov |

| Signal Termination | Enzymatic degradation and diffusion nih.gov | Reuptake pumps and enzymatic degradation nih.govnih.gov |

| Range of Action | Distant (Volume Transmission) nih.gov | Local (Synaptic Cleft) researchgate.net |

Mechanisms of Neuropeptide S Inactivation and Clearance from the Extracellular Space

The signaling actions of Neuropeptide S are terminated primarily through processes that are considerably slower than those for classical neurotransmitters. nih.gov Once released into the extracellular fluid, the concentration of NPS and its duration of action are regulated by diffusion and enzymatic degradation, as there is no evidence of rapid reuptake machinery for neuropeptides. nih.govnih.gov This slow clearance is a fundamental aspect of its function, contributing to its long-lasting effects and ability to act via volume transmission. nih.gov

The inactivation of neuropeptides is carried out by a class of enzymes known as neuropeptidases or proteases. sigmaaldrich.com These enzymes are often integral plasma membrane proteins that function as ectoenzymes, meaning their active site faces the extracellular space where they can cleave and inactivate released neuropeptides. sigmaaldrich.com Many of these are zinc metalloenzymes. sigmaaldrich.com

While the specific enzymes that degrade Neuropeptide S in the rat brain have not been exhaustively detailed in all literature, the general mechanisms are well-understood from studies of other neuropeptides. Key neuropeptidases that control the bioavailability of various neuropeptide mediators include Neprilysin (NEP), also known as neutral endopeptidase, and Angiotensin-Converting Enzyme (ACE). sigmaaldrich.comnih.govjst.go.jp These enzymes are known to hydrolyze a range of neuropeptides and are located on neuronal membranes, making them prime candidates for regulating NPS signaling. sigmaaldrich.com Other enzymes, such as Aminopeptidase M (APM) and Insulin-Degrading Enzyme (IDE), have also been identified as capable of degrading neuropeptides. nih.govtandfonline.com The degradation can be sequential, where an enzyme like IDE cleaves a peptide into smaller fragments, which may themselves be further degraded. tandfonline.com

The rate of this enzymatic breakdown, coupled with diffusion away from the release site, ultimately determines the half-life of NPS in the extracellular space and concludes its modulatory influence on target neurons.

Table 2: Key Enzymes in Neuropeptide Inactivation

| Enzyme | Class | Typical Location | Role |

|---|---|---|---|

| Neprilysin (NEP) | Zinc Metalloenzyme / Ectoenzyme | Neuronal plasma membranes sigmaaldrich.com | Degrades a broad range of neuropeptides like enkephalins and substance P. sigmaaldrich.com |

| Angiotensin-Converting Enzyme (ACE) | Zinc Metalloprotease | Neuronal and other cell membranes | Controls bioavailability of neuropeptide mediators. nih.govjst.go.jp |

| Aminopeptidase M (APM) | Aminopeptidase / Ectoenzyme | Cell membranes | Involved in the metabolism of circulating neuropeptides. nih.gov |

| Insulin-Degrading Enzyme (IDE) | Zinc Metalloenzyme | Intracellular and Secreted | Degrades insulin (B600854) and has been shown to cleave other neuropeptides. tandfonline.com |

Physiological and Behavioral Modulations by the Neuropeptide S System in Preclinical Animal Models

Regulation of Arousal and Wakefulness States

NPS demonstrates a profound influence on the states of arousal and wakefulness. nih.gov Its administration has been consistently linked to heightened alertness and activity, positioning it as a key player in the neural circuits governing vigilance.

Promotion of Locomotor Activity and Hyperactivity

Central administration of Neuropeptide S has been shown to significantly increase locomotor activity in rats. nih.govnih.gov This effect is observed in both novel and familiar environments, suggesting a general arousal-promoting function rather than a response solely to new stimuli. nih.gov Studies have documented a robust increase in ambulatory movements and exploratory behaviors following NPS administration. nih.govdntb.gov.ua This hyperactivity is a hallmark of the arousal-promoting properties of the NPS system. youtube.com In rats selectively bred for high exploratory activity, NPS further enhances locomotor activity in novel settings. nih.gov

Effects on Sleep Stages and Electrophysiological Correlates of Wakefulness (e.g., EEG High-Frequency Activities)

NPS profoundly alters sleep architecture in rats by significantly increasing wakefulness and decreasing both slow-wave sleep (SWS) and paradoxical (REM) sleep. nih.govnih.gov This shift in sleep-wake cycles is accompanied by distinct changes in electroencephalogram (EEG) patterns. Specifically, NPS administration leads to an increase in high-frequency EEG activities (14.5-60 Hz), which are characteristic of a state of heightened arousal and wakefulness. nih.gov Conversely, antagonism of the NPS receptor has been shown to decrease the time spent in wakefulness and increase the duration of non-REM sleep, highlighting the role of endogenous NPS in maintaining physiological sleep patterns. nih.gov The wake-promoting effects of NPS are thought to be mediated, at least in part, through the activation of other arousal systems, including histaminergic and orexinergic neurons in the posterior hypothalamus. nih.gov

Modulation of Emotional Regulation

The Neuropeptide S system plays a crucial role in modulating emotional states, particularly anxiety and fear. Preclinical studies in rats have consistently demonstrated the anxiolytic-like and fear-reducing properties of NPS.

Anxiolytic-Like Effects in Rodent Behavioral Paradigms

NPS has demonstrated significant anxiolytic-like effects in various rodent behavioral models. nih.govnih.govnih.gov In the elevated plus-maze, a standard test for anxiety, administration of NPS in rats leads to an increase in the time spent in the open arms, indicative of reduced anxiety. nih.govnih.govoup.com Similar anxiolytic effects have been observed in other paradigms, such as the defensive burying test. mdpi.com These effects are not confounded by changes in general locomotion, suggesting a specific action on anxiety-related behaviors. nih.gov The anxiolytic properties of NPS have been observed in different rat strains, including those genetically predisposed to high anxiety. nih.govoup.comnih.gov

| Behavioral Paradigm | Observed Effect of NPS in Rats | Reference |

|---|---|---|

| Elevated Plus-Maze | Increased time spent in open arms | nih.govnih.govoup.com |

| Defensive Burying | Reduced burying behavior | mdpi.com |

| Light-Dark Box | Increased time in the light compartment | oup.com |

Influence on Fear Expression and Extinction of Conditioned Fear

NPS has a significant impact on the expression and extinction of conditioned fear in rats. Administration of NPS has been shown to reduce the expression of cued fear and facilitate the extinction of this learned fear response. mdpi.comnih.govsemanticscholar.org This suggests that NPS can dampen the behavioral manifestation of fear memories and promote the learning of fear inhibition. Studies have shown that NPS administration prior to fear extinction training enhances both the learning and memory of fear extinction. nih.gov The mechanisms underlying these effects are thought to involve the modulation of synaptic activity within the amygdala, a key brain region for fear processing. nih.govnih.gov Specifically, NPS may facilitate fear extinction by enhancing the activity of the mesolimbic dopaminergic circuit. nih.gov

| Fear-Related Process | Effect of NPS in Rats | Reference |

|---|---|---|

| Cued Fear Expression | Reduced | mdpi.comnih.govsemanticscholar.org |

| Fear Extinction Learning | Facilitated | nih.gov |

| Fear Extinction Memory | Facilitated | nih.gov |

Panicolytic-Like Behavioral Responses

In addition to its anxiolytic effects, NPS has also been shown to produce panicolytic-like behavioral responses in rodent models. nih.gov While much of the initial research was conducted in mice, the findings suggest a broader role for NPS in mitigating panic-related behaviors. The elevated T-maze is a paradigm used to model both anxiety and panic. In this test, NPS has demonstrated effects consistent with a reduction in panic-like responses, suggesting its potential involvement in the neural circuits that govern panic attacks. nih.gov

Control of Feeding Behavior and Energy Homeostasis

The hypothalamus is a critical brain region for the control of appetite and energy balance, integrating signals from numerous neuropeptides to regulate food intake and body weight. nih.govnih.gov The NPS receptor (NPSR) is expressed in key hypothalamic nuclei involved in feeding, such as the arcuate nucleus (ARC), paraventricular nucleus (PVN), lateral hypothalamic area (LH), and dorsomedial hypothalamic nucleus (DMN). nih.gov This distribution suggests a direct role for NPS in modulating the intricate neural circuits that govern feeding.

A predominant effect of centrally administered Neuropeptide S (NPS) in rodents is the suppression of food intake, demonstrating its anorexigenic properties. nih.gov This effect is observed in both sated and fasted animals and across different dietary conditions.

In overnight-fasted male rats, intracerebroventricular (ICV) injection of NPS led to a significant reduction in the consumption of standard chow during the first hour of refeeding. nih.gov Similarly, ICV administration of NPS in food-restricted rats markedly decreased the intake of standard chow. researchgate.net The anorexigenic effect of NPS is not limited to standard diets. In sated rats offered highly palatable food (HPF), ICV injection of NPS significantly reduced HPF consumption. nih.gov This inhibitory action on feeding is mediated by the NPS receptor (NPSR), as the effects can be blocked by NPSR antagonists. researchgate.net

Studies have also investigated the effects of NPS administered directly into specific hypothalamic nuclei. Administration of NPS into the paraventricular nucleus (PVN) of 24-hour fasted rats dose-dependently inhibited food intake in the first hour post-injection. oup.comresearchgate.net Injections into the PVN and lateral hypothalamus (LH) also decreased the consumption of highly palatable food. nih.gov

Table 1: Anorexigenic Effects of Neuropeptide S in Rodent Models

| Animal Model | Feeding State | Food Type | Administration Route | Observed Effect | Citation |

|---|---|---|---|---|---|

| Male Rats | Overnight Fasted | Standard Chow | ICV | 55% reduction in consumption in the first hour | nih.gov |

| Male Rats | Food Restricted | Standard Chow | ICV | Significant decrease in intake at 30 and 60 min | researchgate.net |

| Male Rats | Sated | Highly Palatable Food (HPF) | ICV | Significant decrease in HPF intake | nih.gov |

| Male Rats | 24-hour Fasted | Standard Chow | PVN | Dose-dependent inhibition of food intake in the first hour | oup.comresearchgate.net |

| Male Rats | Freely Feeding | Highly Palatable Food (HPF) | PVN, LH | Decreased HPF consumption | nih.gov |

| Male Mice | 18-hour Fasted | Standard Chow | ICV | Dose-dependent reduction in food intake | nih.gov |

While the anorexigenic effects of NPS are well-documented, some studies have reported potential orexigenic, or appetite-stimulating, effects, particularly at lower doses. In one study, low doses of NPS administered via ICV injection were found to significantly increase food intake in both alcohol-preferring and non-preferring rats, an effect that was not sustained over a 24-hour period. nih.gov Another study noted an orexigenic effect of ICV-injected NPS in Sprague-Dawley rats, although this was only observed at the 2-hour time point and was not long-lasting. nih.gov These findings suggest a complex, possibly bimodal, dose-response relationship for NPS in the regulation of feeding behavior.

Table 2: Potential Orexigenic Effects of Neuropeptide S in Rodent Models

| Animal Model | Feeding State | Food Type | Administration Route | Observed Effect | Citation |

|---|---|---|---|---|---|

| Male Rats (Alcohol-preferring and non-preferring) | Not specified | Standard Chow | ICV | Increased food intake at low doses | nih.gov |

| Sprague-Dawley Rats | Not specified | Not specified | ICV | Transient increase in food intake at 2 hours | nih.gov |

The hypothalamus contains distinct populations of neurons that produce orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) neuropeptides. nih.govkoreamed.org Key among these are the neurons in the arcuate nucleus that produce Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), which stimulate feeding, and those that produce Pro-opiomelanocortin (POMC), which suppresses feeding. nih.govkoreamed.org

The effects of NPS on food intake are likely mediated through its interaction with these hypothalamic circuits. While in vitro studies on hypothalamic explants did not show a change in NPY release following NPS application, they did reveal a significant increase in the release of corticotropin-releasing factor (CRH) and arginine vasopressin (AVP). nih.govoup.com Both CRH and AVP are known to stimulate the hypothalamo-pituitary-adrenal (HPA) axis and can have inhibitory effects on food intake. oup.comresearchgate.net This suggests that the anorexigenic action of NPS may be, at least in part, mediated by the activation of the HPA axis. nih.govoup.com Furthermore, administration of NPS has been shown to induce c-Fos immunoreactivity, a marker of neuronal activation, in the DMN and LH, with double-staining revealing activation of orexin-expressing neurons in the LH. nih.gov Orexins are known to be involved in the regulation of food intake, suggesting another potential pathway for NPS-mediated effects. nih.gov

Impact on Cognitive Processes and Memory Function

The NPS system is also deeply implicated in the modulation of cognitive functions. nih.gov The wide distribution of NPSR in brain regions critical for learning and memory, such as the hippocampus and cortex, provides an anatomical basis for its role in these processes. frontiersin.orgnih.gov

Preclinical studies have consistently demonstrated that NPS can enhance various aspects of learning and memory. nih.gov In mice, intracerebroventricular (i.c.v.) injection of NPS has been shown to facilitate spatial memory in the Morris water maze task. nih.govnih.gov NPS also enhances memory in novel object and object location recognition tasks. nih.govconsensus.app This facilitation of memory occurs without significantly altering locomotor activity or swimming speed, suggesting a specific effect on cognitive processes. nih.gov The beneficial role of NPS in learning and memory has been observed in different behavioral paradigms, including enhancing aversive memory in the step-through inhibitory avoidance test. nih.gov

Beyond enhancing cognitive function in healthy animals, NPS has shown significant potential in ameliorating cognitive deficits in various animal models of neurological and psychiatric disorders.

In a mouse model of Alzheimer's disease (APP/PS1 transgenic mice), which exhibits cognitive deficits and pathological hallmarks of the disease, administration of NPS was found to ameliorate spatial memory deficits. frontiersin.orgnih.gov This improvement was associated with the promotion of synaptic plasticity, including increased dendrite ramification and spine generation in hippocampal neurons, and a reduction in Aβ plaque deposition. frontiersin.orgnih.gov Furthermore, NPS treatment reversed deficits in hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory. frontiersin.orgnih.gov

NPS has also been shown to mitigate cognitive impairments induced by pharmacological agents. nih.gov For instance, NPS can alleviate spatial memory impairment induced by the NMDA receptor antagonist MK-801 and the cholinergic antagonist scopolamine. nih.govconsensus.app In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), central administration of NPS improved cognitive performance in the Morris water maze and object recognition tests. nih.gov This cognitive enhancement was accompanied by an enhancement of LTP amplitude and an increase in the number of phosphorylated CaMKII and GluR1 immunoreactive cells in the hippocampus, molecules crucial for synaptic plasticity. nih.gov

Table 3: Amelioration of Cognitive Impairments by Neuropeptide S in Animal Models

| Animal Model | Cognitive Impairment Model | Cognitive Task | Observed Effect | Citation |

|---|---|---|---|---|

| APP/PS1 Transgenic Mice | Alzheimer's Disease | Morris Water Maze | Ameliorated spatial memory deficits; promoted synaptic plasticity; reduced Aβ plaques | frontiersin.orgnih.gov |

| Mice | MK-801-induced amnesia | Morris Water Maze | Mitigated spatial memory impairment | nih.govconsensus.app |

| Mice | Scopolamine-induced amnesia | Novel Object/Location Recognition | Mitigated memory impairment | consensus.app |

| Hemiparkinsonian Rats | 6-OHDA lesion | Morris Water Maze, Object Recognition | Improved cognitive performance; enhanced hippocampal LTP | nih.gov |

Stress Responsiveness and Neuroendocrine Regulation

Neuropeptide S (NPS) and its corresponding receptor, NPSR1, form a significant signaling system that influences various central functions, including stress responsiveness and neuroendocrine pathways. nih.govdntb.gov.ua In preclinical rat models, this system has been identified as a key modulator of the body's response to stressful stimuli, primarily through its interaction with the hypothalamic-pituitary-adrenal (HPA) axis.

Research in male rodents demonstrates that the NPS/NPSR1 system actively modulates the neuroendocrine stress response. mdpi.comsemanticscholar.org Central administration of Neuropeptide S, either intracerebroventricularly (ICV) or directly into the paraventricular nucleus (PVN) of the hypothalamus, leads to a significant activation of the HPA axis. mdpi.comnih.gov This activation is characterized by a marked increase in the plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone (B1669441). mdpi.comsemanticscholar.orgnih.gov Following ICV injection of NPS in rats, plasma ACTH levels were observed to rise significantly within 10 minutes, followed by an increase in corticosterone after 40 minutes. nih.gov Direct administration into the PVN, a critical hub for stress regulation, also resulted in a significant elevation of both ACTH and corticosterone. nih.gov The timing of the corticosterone increase suggests that NPS acts directly within the hypothalamus to regulate HPA axis function. mdpi.comsemanticscholar.org

| Administration Route | Observed Effect | Hormone Measured | Time Course | Animal Model |

|---|---|---|---|---|

| Intracerebroventricular (ICV) | Significant Increase | ACTH | 10 minutes post-injection | Rat |

| Intracerebroventricular (ICV) | Significant Increase | Corticosterone | 40 minutes post-injection | Rat |

| Paraventricular Nucleus (PVN) | Significant Increase | ACTH | Not specified | Rat |

| Paraventricular Nucleus (PVN) | Significant Increase | Corticosterone | Not specified | Rat |

The NPS system demonstrates a complex influence on behavioral responses to stress. Central administration of NPS has been shown to reduce stress-induced hyperthermia and inhibit stress-stimulated defecation in rats, suggesting a role in mitigating certain physiological stress reactions. nih.govsemanticscholar.org The inhibitory effect on defecation induced by restraint stress and CRF is particularly noteworthy and is blocked by an NPSR antagonist, confirming the specific action of the NPS system. nih.gov

However, the influence of NPS on behavioral coping strategies appears to be context-dependent. For instance, central infusion of NPS did not alter genetically determined stress-coping behaviors in the Flinders Sensitive Line (FSL) rats, an animal model of depression-like behavior. semanticscholar.orgnih.gov In contrast, in rats exhibiting low anxiety and a hyper-active stress-coping style, central NPS administration was found to reduce innate aggressive behaviors. semanticscholar.orgnih.gov Furthermore, NPS can counteract anxiety-like behaviors induced by stressors like paradoxical sleep deprivation. frontiersin.org These findings suggest that while NPS can modulate specific stress-related outputs and anxiety-like states, it may not universally alter inherent or genetically predisposed coping mechanisms. semanticscholar.orgnih.gov

| Stress Model/Behavior | Effect of Central NPS Administration | Animal Model |

|---|---|---|

| Restraint Stress-Induced Defecation | Inhibition | Rat |

| CRF-Induced Defecation | Inhibition | Rat |

| Stress-Induced Hyperthermia | Reduction | Rat |

| Genetically Mediated Coping (FSL Rats) | No significant impact | Rat (Flinders Sensitive Line) |

| Innate Aggressive Behavior (LAB Rats) | Reduction | Rat (Low anxiety-related behavior) |

| Paradoxical Sleep Deprivation-Induced Anxiety | Anxiolytic effect | Rat |

Involvement in Nociception and Pain Pathways

The Neuropeptide S system is also implicated in the processing of pain signals, demonstrating antinociceptive properties and modulating the neural plasticity associated with chronic pain states, particularly within the amygdala. nih.govphysiology.org

Supraspinal administration of Neuropeptide S has been shown to produce antinociceptive effects in preclinical models of acute pain. nih.gov In studies using mice, intracerebroventricular (i.c.v.) injection of NPS resulted in a significant increase in pain thresholds in both the hot-plate and tail-withdrawal tests, which measure thermal pain sensitivity. nih.gov This analgesic effect is mediated specifically through the NPS receptor (NPSR). nih.gov The antinociception induced by NPS was blocked by a selective NPSR antagonist, [D-Cys(tBu)⁵]NPS, but was not affected by the opioid antagonist naloxone, indicating that the NPS system's analgesic properties are independent of the opioid system. nih.gov This suggests that the NPS-NPSR system could represent a distinct target for pain modulation. nih.gov Research also points to the potential of other neuropeptide antagonists, such as those for CGRP and NK1 receptors, in alleviating inflammatory and neuropathic pain. nih.govresearchgate.net

| Pain Model | Effect of Central NPS Administration | Key Finding | Animal Model |

|---|---|---|---|

| Hot-Plate Test (Thermal Pain) | Increased paw-licking/jumping latency | Effect blocked by NPSR antagonist, not by naloxone | Mouse |

| Tail-Withdrawal Test (Thermal Pain) | Increased tail withdrawal latency | Effect blocked by NPSR antagonist, not by naloxone | Mouse |

| Arthritis Pain Model (Vocalizations) | Inhibition of vocalizations | Effect blocked by NPSR antagonist | Rat |

A critical mechanism for the NPS system's role in pain is its ability to modulate neuroplasticity within the amygdala, a brain region integral to the emotional-affective dimension of pain. physiology.orgnih.govcore.ac.uk In a rat model of arthritis pain, which is characterized by enhanced excitatory synaptic transmission in the laterocapsular division of the central nucleus of the amygdala (CeLC), NPS was found to inhibit this pathological increase in excitatory drive. physiology.orgnih.gov

The highest density of NPSR mRNA in the rat amygdala is found in the inhibitory intercalated (ITC) cell clusters, which act as gatekeepers for amygdala output. nih.govnih.gov NPS exerts its effects not by acting directly on the principal neurons of the CeLC, but by modulating the activity of these inhibitory ITC cells. physiology.orgcurtin.edu.au Specifically, in arthritic rats, NPS enhances the synaptic inhibition of CeLC neurons. physiology.org This effect is achieved through a PKA-dependent facilitatory postsynaptic action on ITC cells. core.ac.uknih.gov By activating these inhibitory neurons, NPS effectively dampens the pain-related output from the amygdala. physiology.orgnih.gov Administration of NPS directly into the ITC region, but not the CeLC, was sufficient to reduce pain-related vocalizations and anxiety-like behaviors in arthritic rats. physiology.orgcurtin.edu.au This highlights NPS as a novel modulator capable of controlling amygdala output and the associated emotional components of pain through a direct action on inhibitory microcircuits. physiology.orgnih.gov

| Experimental Condition | Neuronal Target | Effect of NPS | Mechanism | Animal Model |

|---|---|---|---|---|

| Arthritis Pain Model | Central Nucleus of Amygdala (CeLC) Neurons | Inhibited enhanced excitatory postsynaptic currents (EPSCs) | Presynaptic, action potential-dependent network mechanism | Rat |

| Arthritis Pain Model | Inhibitory Intercalated (ITC) Cells | Increased synaptic inhibition of CeLC neurons | PKA-dependent facilitatory postsynaptic action | Rat |

| Normal (Non-pain state) | Central Nucleus of Amygdala (CeLC) Neurons | No effect on evoked EPSCs | N/A | Rat |

Role in Substance-Related Behaviors

The Neuropeptide S (NPS) system has been identified as a significant modulator of behaviors related to substance abuse. nih.gov Preclinical studies in rodent models demonstrate that NPS can influence the reinforcing effects of drugs, drug-seeking behaviors, and relapse, indicating a complex interaction with the brain's reward and stress pathways. mdpi.comnih.gov

Modulation of Reinforcing Properties of Abused Substances (e.g., Cocaine, Morphine, Ethanol)

The influence of Neuropeptide S on the rewarding or reinforcing properties of abused substances has been evaluated using paradigms like conditioned place preference (CPP), a method to measure the motivational effects of drugs. mdpi.com The findings suggest that the modulatory role of NPS is substance-dependent.

In studies with morphine , central administration of NPS was found to significantly decrease the expression of morphine-induced CPP in male mice, without affecting the hyper-locomotor effects of the opioid. mdpi.com This suggests that NPS may selectively attenuate the rewarding value of morphine through mechanisms distinct from those controlling general activity. mdpi.com

Conversely, research on cocaine indicates that NPS does not affect the expression or extinction of cocaine-induced CPP. mdpi.com While it doesn't appear to alter the primary rewarding effect of cocaine in this context, NPS plays a crucial role in the reinstatement of cocaine preference, as discussed in the following section. mdpi.com

Regarding ethanol , the anxiolytic properties of NPS appear to be a key factor in its modulation of alcohol consumption. nih.gov In rat lines selectively bred for high alcohol preference (e.g., alcohol-preferring msP rats), which often exhibit high baseline anxiety, central NPS administration reduces alcohol consumption. nih.gov This effect is likely due to NPS diminishing the negative emotional states that drive alcohol intake in these animals, thereby reducing the reinforcing value of alcohol's anxiety-reducing properties. nih.gov In mice with a history of alcohol dependence, the anxiolytic-like effects of NPS are enhanced. nih.gov

Interestingly, NPS itself appears to possess rewarding properties. In male rats, central infusion of NPS produced a conditioned place preference at a dose of 1 nmol, although a lower dose resulted in conditioned place aversion. mdpi.com

Table 1: Modulation of Drug-Induced Conditioned Place Preference (CPP) by Neuropeptide S

| Substance | Animal Model | Effect of NPS Administration | Key Finding | Reference |

| Morphine | Male Mice | Reduced expression of morphine-induced CPP | NPS attenuates the rewarding properties of morphine. | mdpi.com |

| Cocaine | Male Mice/Rats | No effect on cocaine-induced CPP expression | NPS does not alter the primary rewarding effects of cocaine. | mdpi.com |

| NPS Itself | Male Rats | Induced CPP at 1 nmol; aversion at 0.01 nmol | NPS can have intrinsic rewarding or aversive properties depending on the dose. | mdpi.com |

Influence on Drug-Seeking Behavior and Relapse

A paradoxical yet consistent finding is that while NPS can reduce the intake of certain drugs, it robustly promotes relapse to drug-seeking behavior, particularly for cocaine. mdpi.comnih.gov In animal models, relapse is often studied through the reinstatement paradigm, where drug-seeking is triggered by cues previously associated with the drug, a small "priming" dose of the drug, or stress.

Central administration of NPS has been shown to facilitate the reinstatement of cocaine-seeking behavior induced by drug-paired cues. mdpi.comnih.gov Similarly, NPS potentiates the reinstatement of cocaine-induced CPP. mdpi.comnih.gov This effect highlights a critical role for the NPS system in the mechanisms underlying craving and relapse.

The pro-relapse effects of NPS appear to be mediated by its interaction with key stress and arousal systems in the brain, namely the corticotropin-releasing factor (CRF) and orexin (B13118510) (also known as hypocretin) systems. mdpi.comnih.govnih.gov

CRF System: The ability of NPS to reinstate cocaine-seeking is blocked by antagonists for the CRF receptor 1 (CRF1). nih.govnih.gov Furthermore, NPS fails to induce reinstatement in mice lacking the CRF1 receptor, indicating that a functional CRF system is necessary for this effect of NPS. nih.govnih.gov

Orexin System: The reinstatement of cocaine-induced CPP by NPS is blocked by an orexin receptor 1 (ORX1) antagonist. mdpi.com This suggests that NPS may activate orexinergic neurons to promote drug-seeking. mdpi.com

Blockade of the NPS receptor (NPSR1) with antagonists has the opposite effect, reducing the cue-induced reinstatement of cocaine-seeking behavior. mdpi.com

Self-Administration Studies in Animal Models

Self-administration paradigms, where animals perform an action (like pressing a lever) to receive a drug infusion, are considered the gold standard for assessing the reinforcing efficacy of a substance. uu.nl Studies show that NPS itself can serve as a reinforcer, as male rats will learn to press a lever to receive intraventricular infusions of NPS. mdpi.comnih.gov This reinforcing effect was dose-dependent and was diminished by antagonists for dopamine (B1211576) and orexin receptors, suggesting the involvement of these neurotransmitter systems in the rewarding properties of NPS. nih.gov

In the context of other drugs, the NPS system has been a target for modulating drug-taking behavior. The administration of NPSR1 antagonists has been shown to reduce the intravenous self-administration of cocaine in rats. mdpi.comnih.gov This finding suggests that blocking NPS signaling can decrease the motivation to take cocaine, which is consistent with the role of NPSR1 antagonists in preventing relapse. mdpi.com

Table 2: Neuropeptide S System in Drug Self-Administration and Reinstatement

| Behavior | Compound Administered | Animal Model | Outcome | Reference |

| Self-Administration | Neuropeptide S (NPS) | Male Rats | Rats self-administered NPS; effect blocked by dopamine and orexin antagonists. | nih.gov |

| Self-Administration | NPSR1 Antagonist | Male Rats | Reduced intravenous self-administration of cocaine. | mdpi.comnih.gov |

| Reinstatement | Neuropeptide S (NPS) | Male Mice/Rats | Increased cue-induced reinstatement of cocaine-seeking. | mdpi.comnih.govnih.gov |

| Reinstatement | NPSR1 Antagonist | Male Rats | Reduced cue-induced reinstatement of cocaine-seeking. | mdpi.com |

Effects on Social Interaction and Aggressive Behaviors

The Neuropeptide S system's role in modulating social and aggressive behaviors in preclinical animal models appears to be nuanced and context-dependent. mdpi.comsemanticscholar.org

The findings regarding aggression are more varied. mdpi.com However, a prominent effect of NPS is the reduction of inter-male aggression. nih.gov This anti-aggressive effect has been observed in Wistar rats, including those selectively bred for high (HAB) and low (LAB) levels of anxiety-related behavior. semanticscholar.orgnih.gov Central infusion of NPS significantly reduced aggressive behaviors toward an intruder rat. nih.gov Importantly, this reduction in aggression did not come at the cost of social motivation, as NPS did not alter the time spent in non-aggressive social investigation. nih.gov Furthermore, the anti-aggressive properties of NPS appear to be independent of its well-known anxiolytic effects. nih.gov

Table 3: Effects of Neuropeptide S on Social and Aggressive Behaviors

| Behavioral Domain | Model | Effect of NPS Administration | Key Finding | Reference |

| Social Interaction | Male Rodents (non-stressed) | No significant effect on sociability or social recognition. | The NPS system has a minor role in baseline social behavior. | mdpi.comsemanticscholar.org |

| Social Interaction | Male Mice (post-social defeat stress) | Increased sociability; reversed social avoidance. | NPS can restore social behavior disrupted by stress. | mdpi.comsemanticscholar.org |

| Aggression | Male Rats (HAB/LAB/NAB lines) | Significantly reduced inter-male aggressive behavior. | NPS has anti-aggressive effects that are independent of its anxiolytic properties. | semanticscholar.orgnih.gov |

<

Genetic Influences and Polymorphisms of the Neuropeptide S System

Single Nucleotide Polymorphisms (SNPs) in the NPSR1 Gene

The gene encoding the neuropeptide S receptor 1 (NPSR1) is located on chromosome 7p14.3. Polymorphisms within this gene have been linked to a variety of conditions, including asthma, inflammatory bowel disease, panic disorder, and schizophrenia. mdpi.comgenecards.orgresearchgate.netuni-muenster.de

Functional Characterization of Variants (e.g., Asn107Ile, rs324981 A>T)

One of the most extensively studied SNPs in the NPSR1 gene is rs324981, a missense mutation that results in an asparagine (Asn) to isoleucine (Ile) substitution at position 107 of the receptor protein (Asn107Ile). researchgate.net This amino acid change occurs within the active center of the receptor's binding site. nih.gov The ancestral A-allele encodes for the Asn107 variant, which is considered the low-functioning form, while the derived T-allele encodes for the Ile107 variant, representing a gain-of-function. researchgate.netnih.govnih.gov This human-specific SNP has been the focus of numerous studies due to its significant impact on receptor function. researchgate.net

The Asn107Ile polymorphism has been associated with several behavioral and physiological traits. For instance, the low-functioning Asn107 variant has been linked to an earlier age of onset in obsessive-compulsive disorder (OCD). researchgate.net In contrast, the hyper-functional Ile107 variant has been associated with panic disorder. nih.gov Furthermore, a mouse model carrying the human-specific AA variant (Asn107) exhibited sex-specific behavioral differences in fear response, anxiety, and depression. nih.gov

Impact on Receptor Potency and Signal Transduction Efficacy

The Asn107Ile substitution has a profound effect on the potency of NPS at its receptor. The Ile107 variant (T-allele) of NPSR1 demonstrates a five- to ten-fold higher sensitivity to NPS compared to the Asn107 variant (A-allele). researchgate.netnih.govnih.gov This increased potency is not due to a change in binding affinity but rather to enhanced signal transduction efficacy. researchgate.net The Ile107 variant leads to a more robust intracellular response upon NPS binding.

Specifically, NPSR1 couples to Gαs and Gαq proteins, leading to the elevation of intracellular cyclic AMP (cAMP) and calcium (Ca2+). researchgate.net The Ile107 variant exhibits a more potent activation of the cAMP/PKA signaling pathway. mdpi.com This enhanced signaling can influence the expression of downstream genes. For example, NPS stimulation of cells expressing the Ile107 variant results in a stronger induction of genes like FOS and NR4A1 compared to cells with the Asn107 variant. researchgate.net The combination of NPS and NPSR1 variants determines the magnitude of the downstream signaling, with the NPS-Val(6)/NPSR1-Ile(107) combination yielding the strongest effects and NPS-Leu(6)/NPSR1-Asn(107) the weakest. mdpi.com

| SNP | Gene | Variant (Amino Acid Change) | Allele Change | Impact on Receptor/Peptide Function | Associated Phenotypes/Disorders |

| rs324981 | NPSR1 | Asn107Ile | A>T | T-allele (Ile107) leads to ~10-fold increased receptor sensitivity to NPS. nih.govnih.gov | A-allele (Asn107) associated with earlier onset OCD researchgate.net; T-allele (Ile107) associated with panic disorder nih.gov, schizophrenia nih.gov, and obesity. mdpi.comuni-muenster.de |

Single Nucleotide Polymorphisms (SNPs) in the NPS Gene

Genetic variations in the NPS gene itself can also modulate the activity of the NPS system.

Functional Characterization of Variants (e.g., L6-NPS, rs4751440 V to L)

A functional SNP, rs4751440 (G>C), has been identified in the NPS gene. This polymorphism results in a valine (Val) to leucine (B10760876) (Leu) substitution at the 6th position of the mature NPS peptide (Val6Leu). mdpi.com The ancestral G-allele encodes for the more common and bioactive Val6-NPS, while the derived C-allele encodes for the less active Leu6-NPS. mdpi.com The Leu6 variant originated in Europe and is found at higher frequencies in European populations. oup.comscience.gov

Impact on Peptide Bioactivity

| SNP | Gene | Variant (Amino Acid Change) | Allele Change | Impact on Receptor/Peptide Function | Associated Phenotypes/Disorders |

| rs4751440 | NPS | Val6Leu | G>C | C-allele (Leu6) results in a 10-20 fold lower bioactivity of the NPS peptide. researchgate.netmdpi.com | C-allele (Leu6) is protective for childhood asthma. genecards.org |

Regulation of NPS and NPSR1 Gene Expression in Response to Physiological and Pharmacological Manipulations

The expression of both NPS and NPSR1 genes is not static and can be modulated by various internal and external factors.

Physiological states such as stress and sleep deprivation have been shown to regulate NPS and NPSR1 mRNA levels in the rat brain. mdpi.comnih.gov For example, stress exposure can lead to increased NPS release in the amygdala. mdpi.comnih.gov In individuals with high anxiety, central NPS administration is associated with a decrease in NPSR1 mRNA in the basolateral amygdala and paraventricular nucleus. mdpi.com

Pharmacological interventions also alter the expression of the NPS system. Treatment with antipsychotic drugs, such as olanzapine (B1677200) and chlorpromazine (B137089), affects NPS and NPSR1 mRNA levels in different brain regions of the rat. nih.gov Specifically, olanzapine treatment has been shown to upregulate NPS expression in the hypothalamus, while both olanzapine and chlorpromazine can decrease NPSR1 expression in the striatum and hippocampus. nih.gov Chronic morphine administration and withdrawal have also been demonstrated to alter NPSR1 mRNA expression in brain areas like the ventral tegmental area and the amygdala. nih.govnih.gov Furthermore, glucocorticoids like dexamethasone (B1670325) can regulate the expression of numerous genes, and while direct regulation of NPSR1 by dexamethasone is not explicitly detailed in the provided context, glucocorticoid receptor-mediated gene expression changes are a key area of research. nih.govnih.govfrontiersin.org

NPS-NPSR1 signaling itself can create a feedback loop by inducing the expression of transcription factors like FOS and NR4A1, which can then regulate NPSR1 gene expression. researchgate.net Moreover, NPS stimulation can upregulate the expression of other neuropeptides and genes involved in processes like cell proliferation and immune response. nih.govoup.com

| Condition/Manipulation | Gene(s) Affected | Brain Region(s) | Observed Effect on mRNA Expression |

| Stress | NPS, NPSR1 | Amygdala, Paraventricular Nucleus | Increased NPS release; Decreased NPSR1 mRNA in high-anxiety individuals. mdpi.comnih.govmdpi.com |

| Sleep Deprivation | NPS | Rat Brain | Regulation of NPS transcripts. mdpi.comnih.gov |

| Olanzapine (Antipsychotic) | NPS, NPSR1 | Hypothalamus, Striatum, Hippocampus | Upregulation of NPS in hypothalamus; Decrease in NPSR1 in striatum and hippocampus. nih.gov |

| Chlorpromazine (Antipsychotic) | NPSR1 | Hypothalamus, Striatum, Hippocampus | Decrease in NPSR1 expression. nih.gov |

| Morphine (Dependence/Withdrawal) | NPSR1 | Ventral Tegmental Area, Amygdala | Changes in NPSR1 mRNA expression. nih.govnih.gov |

Generation and Phenotypic Characterization of Neuropeptide S System Knockout Animal Models

To understand the physiological functions of the Neuropeptide S (NPS) system, researchers have developed knockout animal models, primarily in mice, where either the gene for the NPS precursor or its receptor (NPSR1) is inactivated. These models are invaluable for dissecting the specific contributions of this signaling pathway to various behaviors and bodily functions.